DL-Pantothenic acid

Descripción general

Descripción

El ácido pantoténico, también conocido como vitamina B5, es una vitamina soluble en agua que es esencial para diversas funciones biológicas. Fue aislado por primera vez por R.J. Williams en 1933 y recibió su nombre debido a su amplia presencia en la naturaleza (de la palabra griega “pantos,” que significa “en todas partes”) . El ácido pantoténico es un componente clave de la coenzima A, que es crucial para el metabolismo de los carbohidratos, las grasas y las proteínas . La forma racémica del ácido pantoténico es una mezcla de sus dos enantiómeros, D-ácido pantoténico y L-ácido pantoténico, siendo solo la forma D biológicamente activa .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido pantoténico se puede sintetizar a través de rutas químicas, quimioenzimáticas y biológicas. La síntesis química implica la condensación del ácido pantoténico con β-alanina . Los métodos químicos de alto rendimiento están limitados por la formación de mezclas racémicas y el uso de productos químicos tóxicos . Los métodos quimioenzimáticos implican el uso de enzimas para catalizar pasos específicos en la síntesis, mejorando el rendimiento y reduciendo la necesidad de reactivos tóxicos .

Métodos de Producción Industrial: La fermentación microbiana es un método prometedor para la producción industrial de ácido pantoténico. La ingeniería metabólica de microorganismos como Bacillus megaterium se ha empleado para mejorar la producción de D-ácido pantoténico . Este método implica la sobreexpresión de genes clave involucrados en la biosíntesis del ácido pantoténico y la β-alanina, así como la optimización de las condiciones de fermentación .

Análisis De Reacciones Químicas

Key Synthetic Pathways

-

Mechanistic Insight :

Biochemical Reactions

This compound participates in coenzyme A (CoA) biosynthesis and metabolic pathways:

Enzymatic ATP-Dependent Condensation

Reaction :

-

Enzyme : Pantothenate synthetase (PanC, EC 6.3.2.1) catalyzes this reaction in Pseudomonas aeruginosa and other organisms .

-

Kinetics : The reaction proceeds via a pantoyl-adenylate intermediate, with ATP hydrolysis driving the amide bond formation .

Thermal and pH Stability

Hydrolytic Reactions

Derivatization Reactions

| Derivative | Synthesis Method | Application |

|---|---|---|

| Panthenyl Triacetate | Esterification of DL-Panthenol with acetic anhydride | Cosmetic emollient |

| Panthenyl Ethyl Ether | Condensation of DL-pantolactone with 3-ethoxy-1-propanamine | Stabilized formulations |

-

Key Byproducts : Residual solvents (e.g., dichloromethane ≤ 50 ppm, methanol ≤ 200 ppm) are tightly controlled in pharmaceutical-grade synthesis .

Collision Cross-Section (CCS) Data

| Ion Type | CCS (Ų) | Method |

|---|---|---|

| [M-H]⁻ | 146.6 | DT (stepped-field) |

| [M+H]⁺ | 129.8 | DT (Agilent tune mix) |

| [M+Na]⁺ | 150.8 | DT (stepped-field) |

These CCS values aid in mass spectrometry-based identification .

Aplicaciones Científicas De Investigación

Medical Applications

Role in Coenzyme A Synthesis

DL-Pantothenic acid is crucial for synthesizing coenzyme A (CoA), which is involved in fatty acid metabolism, energy production, and the biosynthesis of steroid hormones. Deficiencies in pantothenic acid can lead to various health issues, including fatigue, irritability, and neurological symptoms .

Hyperlipidemia Treatment

Pantethine, a derivative of pantothenic acid, has shown promise in managing hyperlipidemia. Clinical trials indicate that pantethine supplementation can significantly reduce levels of total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. For instance, a review of 28 clinical trials demonstrated an average reduction of 14.2% in triglycerides after one month of treatment with pantethine .

Case Study: Hyperlipidemia

A notable study involving 646 adults with hyperlipidemia found that supplementation with pantethine (900 mg daily) over approximately 12 weeks resulted in significant lipid profile improvements. The reductions in lipid levels were consistent across various studies, although further research is needed to confirm these findings in diverse populations .

Nutritional Applications

Dietary Supplementation

this compound is often included in dietary supplements due to its vital role in energy metabolism and synthesis of essential biomolecules. It is particularly beneficial for individuals with increased metabolic demands or those on restricted diets.

Deficiency Symptoms

Symptoms associated with pantothenic acid deficiency include fatigue, headaches, and gastrointestinal disturbances. Experimental studies have shown that dietary insufficiency can lead to significant health impairments .

Animal Nutrition

Aquaculture

Recent research has explored the effects of dietary pantothenic acid on growth performance and lipid metabolism in fish species such as the blunt snout bream (Megalobrama amblycephala). A study indicated that higher levels of pantothenic acid supplementation could alleviate lipid accumulation and oxidative stress in fish fed high-fat diets .

| Dietary Condition | Growth Performance | Lipid Content | Antioxidant Status |

|---|---|---|---|

| Low Lipid (5%) | No significant change | Reduced | Increased |

| High Lipid (11%) | Decreased | Increased | Decreased |

Cosmetic Applications

Skin Health

this compound and its derivatives are widely used in cosmetic formulations due to their moisturizing properties and ability to enhance skin barrier function. Studies have shown that topical application can improve skin hydration and elasticity .

Innovative Drug Formulations

Recent advancements have focused on the molecular interactions of this compound with various solvents for drug delivery systems. Research indicates that deep eutectic solvents can enhance the solubility and stability of pharmaceutical compounds containing pantothenic acid, potentially leading to more effective drug formulations .

Mecanismo De Acción

El ácido pantoténico ejerce sus efectos al incorporarse a la coenzima A y la proteína portadora de acilo . La coenzima A participa en el metabolismo de los carbohidratos, las grasas y las proteínas, mientras que la proteína portadora de acilo juega un papel clave en la biosíntesis de ácidos grasos . El sitio activo de la coenzima A contiene un grupo tiol que se une a los grupos acilo, facilitando su transferencia en diversas reacciones bioquímicas . El ácido pantoténico también protege las células contra el daño oxidativo al aumentar los niveles de glutatión .

Comparación Con Compuestos Similares

El ácido pantoténico es similar a otras vitaminas B en su papel como precursor de coenzimas. Es único en su participación en la síntesis de la coenzima A y la proteína portadora de acilo . Compuestos similares incluyen:

Pantenol: Un análogo de alcohol del ácido pantoténico utilizado en cosméticos.

Pantetina: Una forma dimérica del ácido pantoténico utilizada como suplemento dietético.

Pantotenato de Calcio: Una forma de sal del ácido pantoténico utilizada en suplementos.

El ácido pantoténico destaca por su papel esencial en el metabolismo energético y su amplia presencia en la naturaleza .

Actividad Biológica

DL-Pantothenic acid, commonly known as Vitamin B5, is a water-soluble vitamin that plays a crucial role in various biological processes, particularly in the synthesis of coenzyme A (CoA). This compound is vital for fatty acid metabolism, energy production, and the synthesis of neurotransmitters and hormones. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Biochemical Functions

Synthesis of Coenzyme A

Coenzyme A is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids. Pantothenic acid is converted to CoA through a series of enzymatic reactions. This conversion is crucial for the transfer of acyl groups in metabolic reactions, influencing both anabolic and catabolic processes in the body .

Role in Lipid Metabolism

Pantothenic acid influences lipid metabolism by participating in the synthesis of triglycerides and phospholipids. Studies indicate that supplementation with pantethine (a derivative of pantothenic acid) can significantly lower lipid levels in individuals with hyperlipidemia. For instance, a review of 28 clinical trials showed that pantethine supplementation resulted in an average reduction of triglycerides by 32.9% over four months .

2. Research Findings

Neuroprotective Effects

Recent studies have highlighted the localization of pantothenic acid in myelinated structures of the brain, suggesting its potential role in maintaining myelin homeostasis. In a study involving diabetic rats, it was observed that cerebral pantothenate deficiency could be linked to neurodegeneration, indicating that adequate levels may be critical for neurological health .

Anti-Inflammatory Properties

this compound has been shown to exhibit anti-inflammatory properties. A study investigating its effects on human prostate cancer cells (PC-3) revealed that while it did not significantly alter apoptotic markers, it demonstrated potential anti-inflammatory effects that warrant further investigation .

3. Case Studies

Hyperlipidemia Treatment

In a double-blind trial involving 216 adults with hypertriglyceridemia, participants receiving pantethine showed a significant reduction in triglyceride levels after eight weeks compared to baseline measurements. The study emphasized the necessity for dietary counseling alongside supplementation to optimize lipid profiles .

Cerebral Health in Huntington's Disease

A novel finding linked cerebral pantothenate deficiency to Huntington's Disease (HD), suggesting that impaired uptake rather than dietary deficiency may contribute to neurodegeneration in this condition. This underscores the importance of understanding transport mechanisms for pantothenic acid within the brain .

Table 1: Effects of Pantethine on Lipid Levels

| Lipid Parameter | Baseline (mg/dL) | After 1 Month (mg/dL) | After 4 Months (mg/dL) |

|---|---|---|---|

| Triglycerides | 204 | 175 | 137 |

| Total Cholesterol | 220 | 201 | 186 |

| LDL Cholesterol | 130 | 116 | 104 |

| HDL Cholesterol | 40 | 42 | 43 |

Data derived from multiple clinical trials evaluating pantethine's impact on lipid levels .

Table 2: Expression Levels of Apoptotic Markers in PC-3 Cells

| Marker | Control (pg/mL) | Pantothenic Acid Treatment (pg/mL) |

|---|---|---|

| Bcl-2 | 0.11 ± 0.02 | 0.10 ± 0.08 |

| Bax | 0.67 ± 0.023 | 0.60 ± 0.025 |

| GRP78 | 0.43 ± 0.02 | 0.41 ± 0.08 |

Results indicate no significant change post-treatment with D-pantothenic acid .

Propiedades

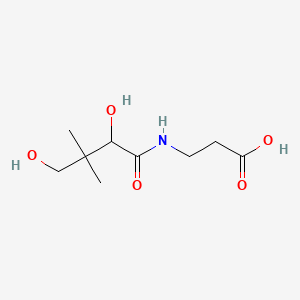

IUPAC Name |

3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKWGTUZJEAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047229 | |

| Record name | (±)-Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-54-2 | |

| Record name | (±)-Pantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Pantothenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOTHENIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y94D1203 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.